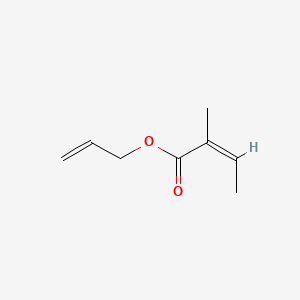
Allyl 2-methylisocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-methylisocrotonate is an organic compound with the molecular formula C8H12O2. It is an ester derived from 2-methylcrotonic acid and allyl alcohol. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2-methylisocrotonate can be synthesized through the esterification of 2-methylcrotonic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-methylcrotonic acid or corresponding aldehydes.
Reduction: Production of allyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Allyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of allyl 2-methylisocrotonate involves its reactivity as an ester. It can undergo hydrolysis to form 2-methylcrotonic acid and allyl alcohol. The compound’s reactivity is influenced by the presence of the allyl group, which can participate in various chemical transformations, including addition and substitution reactions.
Comparison with Similar Compounds
Allyl acetate: Another ester with similar reactivity but derived from acetic acid.
Methyl 2-methylcrotonate: Similar ester but with a methyl group instead of an allyl group.
Allyl isobutyrate: An ester with a similar structure but derived from isobutyric acid.
Uniqueness: Allyl 2-methylisocrotonate is unique due to the presence of both an allyl group and a 2-methylcrotonate moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
97158-39-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
prop-2-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
InChI Key |
ODOZNBUSHKFCSH-ALCCZGGFSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC=C |
Canonical SMILES |
CC=C(C)C(=O)OCC=C |
boiling_point |
153.00 °C. @ 760.00 mm Hg |
solubility |
slightly |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















